N-(prop-2-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
Description
Properties
IUPAC Name |
2-(oxolan-3-yloxy)-N-prop-2-ynylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-5-15-13(16)10-3-6-14-12(8-10)18-11-4-7-17-9-11/h1,3,6,8,11H,4-5,7,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDYANKTIZZIMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC(=NC=C1)OC2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(prop-2-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-fibrotic properties and modulation of various cellular pathways. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a prop-2-ynyl group and a tetrahydrofuran moiety attached to an isonicotinamide backbone. This structural configuration is believed to contribute to its biological efficacy.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of TGF-beta Signaling : The compound has been shown to inhibit the transforming growth factor-beta (TGF-beta) signaling pathway, which is crucial in fibrogenesis. By blocking this pathway, the compound potentially reduces fibrosis in various tissues .
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could mitigate oxidative stress in cells, thereby protecting against cellular damage .
- Modulation of Inflammatory Responses : The compound may also influence inflammatory pathways, contributing to its anti-fibrotic effects by reducing inflammation in affected tissues .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
- Fibrosis Model : In a study involving lung fibrosis induced by bleomycin in mice, administration of this compound resulted in significant reductions in lung collagen content and improved pulmonary function compared to control groups .
- Oxidative Stress : A separate investigation assessed the compound's effects on human dermal fibroblasts subjected to oxidative stress. Results indicated that treatment with the compound led to a marked decrease in apoptosis and an increase in antioxidant enzyme activity, suggesting protective effects against oxidative damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(prop-2-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide with analogs sharing key structural motifs, such as propargyl amides, tetrahydrofuran-containing derivatives, and substituted isonicotinamides.
Propargyl Amide Derivatives
- 2-Iodo-N-(prop-2-yn-1-yl)acetamide () :
This compound shares the propargyl amide group but lacks the pyridine and tetrahydrofuran moieties. Synthesized via EDCI/DMAP coupling of 2-iodoacetic acid and propargylamine, it is used in click chemistry or as a halogenated synthon. Its reactivity contrasts with the target compound, as the iodoacetamide group enables nucleophilic substitution, whereas the isonicotinamide core in the target compound may engage in π-π stacking or hydrogen bonding .
| Feature | Target Compound | 2-Iodo-N-(prop-2-yn-1-yl)acetamide |
|---|---|---|
| Core Structure | Pyridine (isonicotinamide) | Acetamide |
| Substituents | THF-3-yloxy, propargyl | Iodo, propargyl |
| Reactivity | Alkyne for click chemistry; THF for solubility | Iodo for nucleophilic substitution |
Tetrahydrofuran-Containing Amides
- 3-(5-{[(1R,2S)-2-[(2,2-Difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide (): This patented compound incorporates a tetrahydrofuran-3-yl group linked to a benzamide scaffold. The THF group here likely enhances metabolic stability and solubility, a feature shared with the target compound. However, the absence of a propargyl group limits its utility in conjugation reactions .
Substituted Isonicotinamides
- The chloro and phenyl groups influence its reactivity as a monomer in polyimide synthesis.
Key Research Findings and Gaps
- However, analogous propargyl amides (e.g., ) suggest coupling reactions (e.g., EDCI-mediated) between isonicotinic acid derivatives and propargylamine.
- Spectroscopic Characterization : Techniques such as NMR, IR, and MALDI-MS (as applied to n-TY-CN in ) would be critical for confirming the structure of the target compound. For instance, the propargyl group’s terminal alkyne proton would appear as a singlet near δ 2.5 ppm in ¹H-NMR .
- Biological Activity: No direct studies on the target compound are cited. However, THF-containing amides () and propargyl derivatives () are often explored in drug discovery, suggesting plausible applications in targeted therapies or bioconjugation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
